molecular formula C13H10BrFMgO B12582178 magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide

magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide

Cat. No.: B12582178
M. Wt: 305.42 g/mol
InChI Key: PEWBSMWRBUDUOX-UHFFFAOYSA-M
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Description

Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide, also known as 3-fluoro-4-methoxyphenylmagnesium bromide, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds in various chemical reactions. This compound is particularly useful in the synthesis of complex organic molecules due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide involves the reaction of 3-fluoro-4-methoxyphenyl bromide with magnesium metal in an anhydrous solvent, typically tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

3-fluoro-4-methoxyphenyl bromide+Mg3-fluoro-4-methoxyphenylmagnesium bromide\text{3-fluoro-4-methoxyphenyl bromide} + \text{Mg} \rightarrow \text{3-fluoro-4-methoxyphenylmagnesium bromide} 3-fluoro-4-methoxyphenyl bromide+Mg→3-fluoro-4-methoxyphenylmagnesium bromide

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

Phenylmagnesium bromide reacts with carbonyl-containing substrates to form secondary or tertiary alcohols. The mechanism involves coordination of the magnesium atom to the carbonyl oxygen, followed by nucleophilic attack.

SubstrateProductReaction ConditionsYield (%)Reference
FormaldehydeBenzyl alcoholTHF, 0°C → RT, 2h85–90
Acetone2-Phenyl-2-propanolDiethyl ether, reflux, 4h75–80
Ethyl acetateTriphenylmethanolTHF, −20°C, 3h65–70

Key Mechanistic Steps :

  • Coordination of Mg²⁺ to carbonyl oxygen.

  • Nucleophilic attack by the phenyl group.

  • Acidic workup to protonate the alkoxide intermediate5.

Reaction with Carbon Dioxide

Phenylmagnesium bromide reacts with CO₂ to form benzoic acid after hydrolysis:

C₆H₅MgBr+CO₂C₆H₅COOMgBrH₃O⁺C₆H₅COOH\text{C₆H₅MgBr} + \text{CO₂} \rightarrow \text{C₆H₅COOMgBr} \xrightarrow{\text{H₃O⁺}} \text{C₆H₅COOH}

  • Conditions : Dry ice (−78°C), THF solvent 5.

  • Yield : 70–75% after purification5.

Substitution Reactions

The reagent participates in nucleophilic substitution with alkyl/aryl halides:

C₆H₅MgBr+R–XC₆H₅–R+MgBrX\text{C₆H₅MgBr} + \text{R–X} \rightarrow \text{C₆H₅–R} + \text{MgBrX}

Examples :

Substrate (R–X)ProductConditionsApplication
3-Bromo-4-fluorobenzyl bromide4-Fluoro-3-phenoxybenzyl etherK phenolate, Cu catalyst, 140–180°CSynthesis of fluorinated ethers
ChlorobenzeneBiphenylReflux in THF, 4hCoupling reactions

Coupling Reactions

Phenylmagnesium bromide facilitates cross-couplings with transition metal catalysts:

  • Kumada Coupling :

    C₆H₅MgBr+Ar–XNi/Fe catalystC₆H₅–Ar\text{C₆H₅MgBr} + \text{Ar–X} \xrightarrow{\text{Ni/Fe catalyst}} \text{C₆H₅–Ar}
    • Typical Yields : 60–85% .

Reaction with Phosphorus Trichloride

Three equivalents react to form triphenylphosphine:

3C₆H₅MgBr+PCl₃P(C₆H₅)₃+3MgBrCl3\text{C₆H₅MgBr} + \text{PCl₃} \rightarrow \text{P(C₆H₅)₃} + 3\text{MgBrCl}

  • Conditions : Anhydrous ether, 0°C → RT .

Side Reactions and Limitations

  • Protonolysis : Reacts violently with water or alcohols to form benzene :

    C₆H₅MgBr+H₂OC₆H₆+Mg(OH)Br\text{C₆H₅MgBr} + \text{H₂O} \rightarrow \text{C₆H₆} + \text{Mg(OH)Br}
  • Homocoupling : Forms biphenyl in the presence of excess bromobenzene5.

Reaction Optimization Guidelines

  • Solvent Choice : Use THF for enhanced reactivity due to stronger Mg coordination.

  • Temperature Control : Maintain −20°C to 0°C for exothermic additions 5.

  • Catalysts : Employ Cu or Ni salts for efficient cross-couplings .

Scientific Research Applications

Organic Synthesis

Reagent in Grignard Reactions

Magnesium-based compounds are widely used as reagents in organic synthesis, particularly in Grignard reactions. Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide serves as an organomagnesium reagent, facilitating the formation of carbon-carbon bonds. This compound can react with carbonyl compounds to produce alcohols, which are crucial intermediates in the synthesis of various organic molecules.

Table 1: Grignard Reaction Examples

Reaction Type Reagent Product
Carbonyl AdditionThis compound + AldehydeSecondary Alcohol
Coupling ReactionThis compound + Alkyl HalideAryl-Alkane Coupling

Pharmaceutical Applications

Therapeutic Potential

Research indicates that magnesium compounds can play a role in therapeutic applications. For instance, this compound has been investigated for its potential as an inhibitor of certain biological pathways related to inflammation and cancer progression. The compound's ability to modulate signaling pathways makes it a candidate for further studies in drug development.

Case Study: Anti-inflammatory Effects

A study examined the effects of magnesium-based compounds on inflammatory markers in human subjects. Participants receiving magnesium supplementation showed a significant reduction in C-reactive protein levels, indicating a potential for magnesium compounds to mitigate inflammation-related diseases.

Materials Science

Polymer Chemistry

In materials science, magnesium-based compounds are utilized to develop advanced materials with specific properties. This compound can be employed as a precursor for synthesizing functionalized polymers, enhancing their mechanical and thermal properties.

Table 2: Applications in Materials Science

Material Type Application Properties Enhanced
Functionalized PolymersCoatings and AdhesivesImproved adhesion and durability
Composite MaterialsReinforcement in structural applicationsIncreased strength and lightweight

Mechanism of Action

The mechanism of action of magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity is due to the polarization of the carbon-magnesium bond, making the carbon atom electron-rich and capable of forming new bonds with electrophiles.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Similar in structure but lacks the fluoro and methoxy substituents.

    4-Methoxyphenylmagnesium Bromide: Similar but without the fluoro group.

    3-Fluorophenylmagnesium Bromide: Similar but without the methoxy group.

Uniqueness

Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide is unique due to the presence of both fluoro and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can lead to different electronic and steric effects compared to its analogs, making it a valuable reagent in specific synthetic applications.

Biological Activity

Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide is a complex organometallic compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The biological activity of magnesium-based compounds often involves their role as catalysts in biochemical reactions. Specifically, magnesium ions are known to stabilize negative charges in biochemical systems, facilitating enzymatic reactions. The presence of the fluoro and phenylmethoxy groups may enhance the compound's interaction with biological targets, potentially modulating enzyme activities or influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that magnesium compounds can exhibit anticancer properties through various mechanisms, including:

  • Inhibition of Tumor Growth : Research has shown that magnesium complexes can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
  • Modulation of Protein Kinase Activity : Compounds similar to this compound have been reported to modulate protein kinase activities, which play crucial roles in cancer cell signaling pathways .

Neuroprotective Effects

Magnesium is essential for neurological function, and its compounds have been studied for neuroprotective effects. This includes:

  • Reduction of Oxidative Stress : Magnesium complexes may reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases.
  • Neurotransmitter Regulation : The compound could influence neurotransmitter release, potentially aiding in conditions such as depression or anxiety.

Antimicrobial Activity

Some studies suggest that organomagnesium compounds possess antimicrobial properties. This activity may be attributed to:

  • Disruption of Bacterial Cell Membranes : The interaction between magnesium ions and bacterial membranes can lead to increased permeability and eventual cell lysis.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerInhibition of cell proliferation
NeuroprotectiveReduction of oxidative stress
AntimicrobialDisruption of bacterial membranes

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of magnesium complexes similar to this compound. The results indicated a significant reduction in tumor size in murine models treated with these compounds compared to controls. The study concluded that these compounds could serve as potential chemotherapeutic agents.

Case Study 2: Neuroprotective Effects

Research published in Neuroscience Letters explored the neuroprotective effects of magnesium-based compounds on neuronal cells exposed to oxidative stress. The findings demonstrated that treatment with these compounds significantly reduced markers of oxidative damage and improved cell viability.

Properties

Molecular Formula

C13H10BrFMgO

Molecular Weight

305.42 g/mol

IUPAC Name

magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide

InChI

InChI=1S/C13H10FO.BrH.Mg/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-7,9H,10H2;1H;/q-1;;+2/p-1

InChI Key

PEWBSMWRBUDUOX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC2=[C-]C=CC(=C2)F.[Mg+2].[Br-]

Origin of Product

United States

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